

spectroscopic comparison of 2-(tributylstannyl)oxazole and 2-(tributylstannyl)thiazole

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Compound of Interest

Compound Name: 2-(Tributylstannyl)oxazole

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Spectroscopic Comparison: 2-(tributylstannyl)oxazole vs. 2-(tributylstannyl)thiazole

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **2-(tributylstannyl)oxazole** and 2-(tributylstannyl)thiazole.

This guide provides a detailed comparison of the spectroscopic properties of **2-(tributylstannyl)oxazole** and 2-(tributylstannyl)thiazole, two important organotin reagents in organic synthesis. Understanding their unique spectral fingerprints is crucial for reaction monitoring, quality control, and structural elucidation. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and presents a visual workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the available spectroscopic data for **2-(tributylstannyl)oxazole** and 2-(tributylstannyl)thiazole. Direct comparison of these values reveals the influence of the heterocyclic ring (oxazole vs. thiazole) on the chemical environment of the tributylstannyl group and the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data

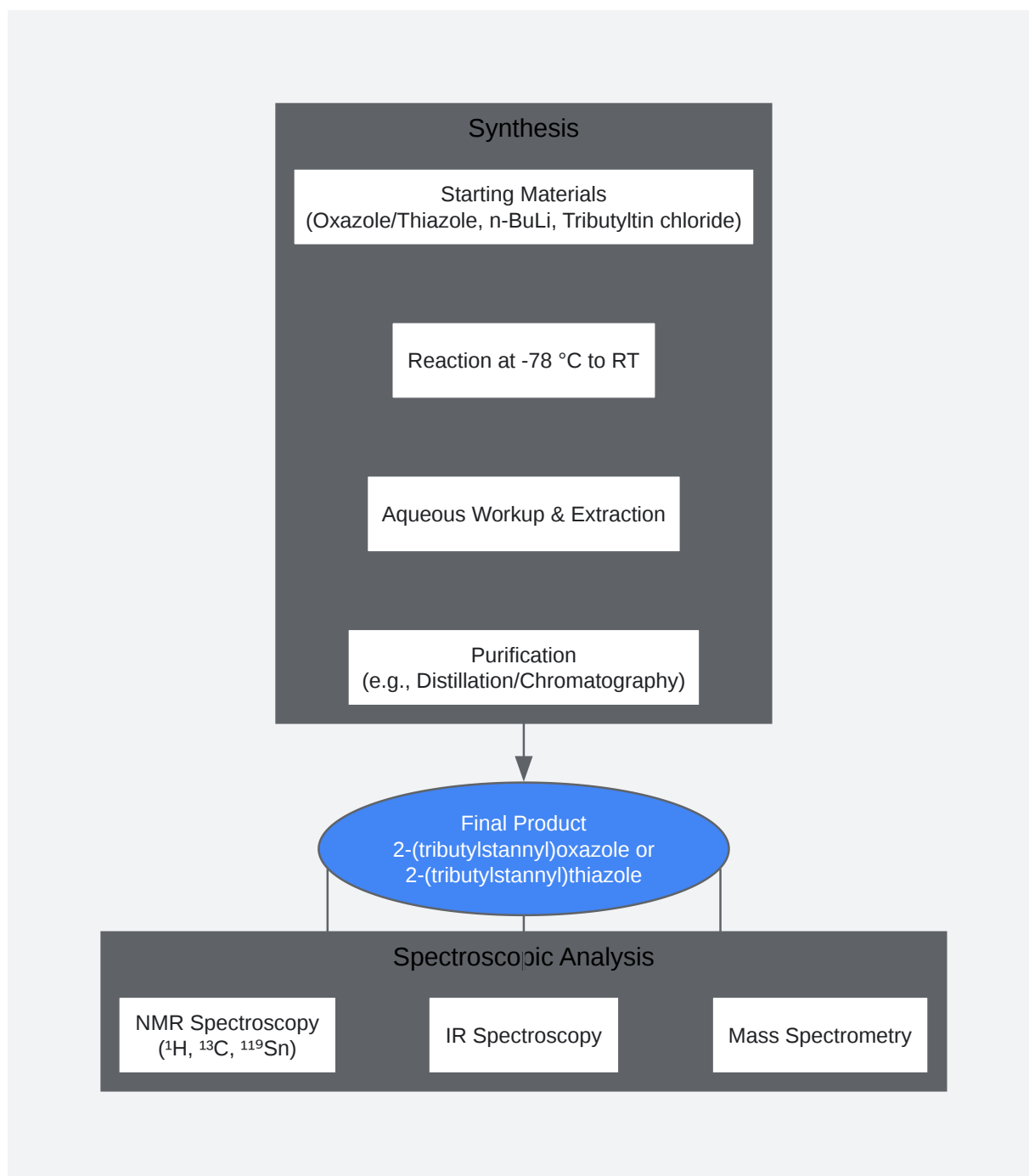
Compound	Solvent	Chemical Shift (δ) ppm
2-(tributylstannyl)oxazole	DMSO-d ₆	8.20 (s, 1H, oxazole-H5), 7.20 (s, 1H, oxazole-H4), 1.59 - 1.49 (m, 6H, Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃), 1.31 - 1.26 (m, 6H, Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃), 1.16 - 1.10 (m, 6H, Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃), 0.83 (t, J = 7.3 Hz, 9H, Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃)[1]
2-(tributylstannyl)thiazole	No specific data found in the search results.	

Table 2: Other Spectroscopic and Physical Data

Property	2-(tributylstannyl)oxazole	2-(tributylstannyl)thiazole
^{13}C NMR	No specific data found in the search results.	No specific data found in the search results.
^{119}Sn NMR	No specific data found in the search results.	No specific data found in the search results.
IR Spectroscopy	No specific data found in the search results.	No specific data found in the search results.
Mass Spectrometry	No specific data found in the search results.	No specific data found in the search results.
Molecular Formula	$\text{C}_{15}\text{H}_{29}\text{NOSn}$	$\text{C}_{15}\text{H}_{29}\text{NSSn}$
Molecular Weight	358.11 g/mol	374.17 g/mol
Boiling Point	108-110 °C at 0.2 mmHg	307-309 °C
Density	1.170 g/mL at 25 °C	1.190 g/mL at 25 °C
Refractive Index	$n_{20/D}$ 1.4930	$n_{20/D}$ 1.5200

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of these compounds is outlined below. This process involves the synthesis of the target molecule followed by purification and characterization using various spectroscopic techniques.



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General workflow for synthesis and spectroscopic analysis.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the synthesis and spectroscopic analysis of **2-(tributylstannyl)oxazole** and **2-(tributylstannyl)thiazole**.

Synthesis of 2-(tributylstannyl)oxazole

To a solution of oxazole in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The mixture is stirred at this temperature for a period, after which tributyltin chloride is added. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is taken up in hexanes. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the product as an oil.^[1]

Synthesis of 2-(tributylstannyl)thiazole

Several methods are available for the synthesis of 2-(tributylstannyl)thiazole, with the Grignard reagent method and lithium-tin exchange being common.^[2] A typical procedure involves the reaction of 2-bromothiazole with n-butyllithium in an ethereal solvent at low temperatures, followed by quenching with tributyltin chloride.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR:** Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- **¹³C NMR:** Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.
- **¹¹⁹Sn NMR:** ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin compounds. Spectra can be recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically tetramethyltin (SnMe₄).

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the title compounds, a small drop can be placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

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References

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- 2. DSpace [helda-prod-23.hulib.helsinki.fi]
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